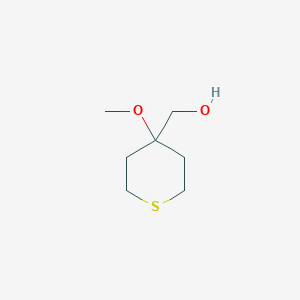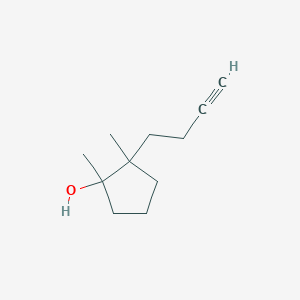
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a but-3-yn-1-yl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, which is subjected to alkylation with but-3-yn-1-yl bromide in the presence of a strong base such as sodium hydride.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at a temperature of around 0-5°C to prevent side reactions.
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts such as palladium on carbon may be used to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation with palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(But-3-yn-1-yl)-1,2-dimethylcyclopentanone.
Reduction: 2-(But-3-en-1-yl)-1,2-dimethylcyclopentan-1-ol or 2-(Butyl)-1,2-dimethylcyclopentan-1-ol.
Substitution: 2-(But-3-yn-1-yl)-1,2-dimethylcyclopentyl chloride.
Aplicaciones Científicas De Investigación
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(But-3-en-1-yl)-1,2-dimethylcyclopentan-1-ol: Similar structure but with an alkene group instead of an alkyne group.
2-(Butyl)-1,2-dimethylcyclopentan-1-ol: Similar structure but with an alkane group instead of an alkyne group.
Uniqueness
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol is unique due to the presence of both an alkyne and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H18O |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
2-but-3-ynyl-1,2-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C11H18O/c1-4-5-7-10(2)8-6-9-11(10,3)12/h1,12H,5-9H2,2-3H3 |
Clave InChI |
RDIXMWLULHKMGY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1(C)O)CCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


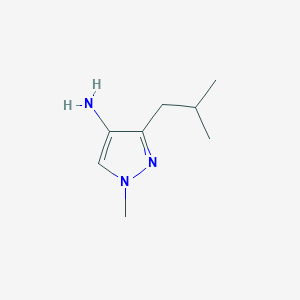
![2-([(Tert-butoxy)carbonyl]amino)hex-4-enoicacid](/img/structure/B15272301.png)
![2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B15272304.png)
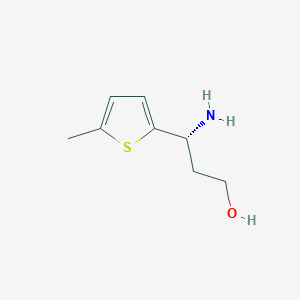
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15272310.png)

![2-[(1-Amino-2-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B15272332.png)
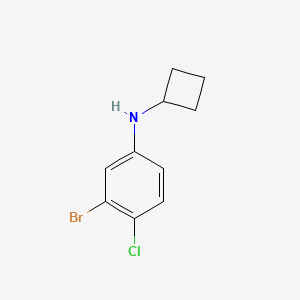
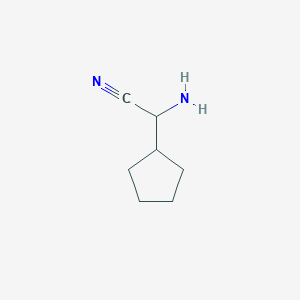

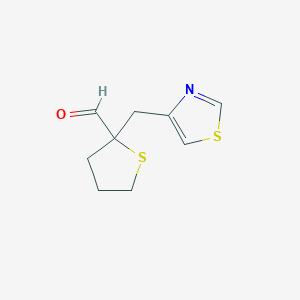
![3-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B15272360.png)
